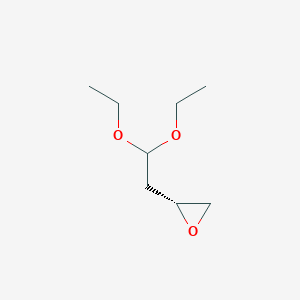

(3R)-1,1-Diethoxy-3,4-epoxybutane

CAS No.:

Cat. No.: VC3222502

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16O3 |

|---|---|

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | (2R)-2-(2,2-diethoxyethyl)oxirane |

| Standard InChI | InChI=1S/C8H16O3/c1-3-9-8(10-4-2)5-7-6-11-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |

| Standard InChI Key | GZGXWSZGKAWATN-SSDOTTSWSA-N |

| Isomeric SMILES | CCOC(C[C@@H]1CO1)OCC |

| Canonical SMILES | CCOC(CC1CO1)OCC |

Introduction

Chemical Structure and Properties

Structural Characteristics

(3R)-1,1-Diethoxy-3,4-epoxybutane features a four-carbon backbone with an epoxide ring between carbons 3 and 4, and two ethoxy groups connected to carbon 1. The compound's molecular formula can be determined as C8H16O3, with the epoxide accounting for one oxygen atom and the two ethoxy groups contributing the remaining two oxygen atoms.

Physical Properties

While specific data for (3R)-1,1-Diethoxy-3,4-epoxybutane is limited, we can infer certain properties based on related compounds. For comparison, (2R,3R)-2,3-epoxybutane has the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 72.106 g/mol |

| Density | 0.9±0.1 g/cm³ |

| Boiling Point | 56.5±0.0 °C at 760 mmHg |

| Flash Point | -26.7±0.0 °C |

| LogP | 0.80 |

| Vapor Pressure | 239.2±0.1 mmHg at 25°C |

| Index of Refraction | 1.396 |

As a larger molecule containing additional ethoxy groups, (3R)-1,1-Diethoxy-3,4-epoxybutane would likely have a higher molecular weight, higher boiling point, lower vapor pressure, and potentially greater polarity due to the additional oxygen atoms .

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy would be valuable for characterizing this compound. The epoxide protons would typically appear in the range of 2.5-3.5 ppm in ¹H NMR, while the acetal proton (at C-1) would likely appear at approximately 4.5-5.0 ppm. The ethoxy groups would show characteristic signals for the methylene protons (approximately 3.3-3.7 ppm) and methyl protons (approximately 1.0-1.3 ppm).

Reactivity and Applications

General Reactivity of Epoxides

The epoxide functional group in (3R)-1,1-Diethoxy-3,4-epoxybutane would exhibit characteristic reactivity patterns. Epoxides undergo ring-opening reactions with nucleophiles, typically in a stereospecific manner. The strained three-membered ring provides significant driving force for these reactions.

For epoxides like 2,3-epoxybutane, ring-opening reactions have been studied extensively, including isomerization reactions that lead to corresponding ketones . The presence of the diethoxy moiety in (3R)-1,1-Diethoxy-3,4-epoxybutane would likely influence the regiochemistry of nucleophilic attack on the epoxide.

Comparison with Related Compounds

1,2,3,4-Diepoxybutane (DEB), which contains two epoxide groups, is known to be a metabolite of 1,3-butadiene and has been classified as a human and animal carcinogen due to its ability to form bifunctional DNA adducts . The monofunctional epoxide in (3R)-1,1-Diethoxy-3,4-epoxybutane would be expected to have different reactivity and potentially lower toxicity compared to difunctional epoxides like DEB.

Research and Analytical Methods

Chromatographic Analysis

For analysis and purification of (3R)-1,1-Diethoxy-3,4-epoxybutane, high-performance liquid chromatography (HPLC) with chiral stationary phases would be particularly valuable to confirm enantiomeric purity. Gas chromatography could also be employed, especially for monitoring reactions involving this compound.

Model Reactions for Studying Reactivity

Model reactions could be designed to study the reactivity of the epoxide functionality in the presence of the diethoxy group. Similar to studies performed with 2,3-epoxybutane, these might include:

-

Isomerization reactions under different conditions

-

Ring-opening reactions with various nucleophiles

Such studies would help elucidate the influence of the diethoxy group on the reactivity of the epoxide ring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume